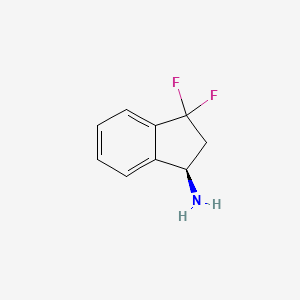
(1R)-3,3-difluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring, which can be achieved through cyclization reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or auxiliaries.
Industrial Production Methods: Industrial production of ®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale fluorination and chiral resolution processes, utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
®-3,3-Difluoro-2,3-dihydro-1H-inden-1-ol: A hydroxyl derivative with similar structural features.
®-3,3-Difluoro-2,3-dihydro-1H-inden-1-carboxylic acid: A carboxylic acid derivative with comparable properties.
Uniqueness: ®-3,3-Difluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R)-3,3-difluoro-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-8(12)6-3-1-2-4-7(6)9/h1-4,8H,5,12H2/t8-/m1/s1 |
InChI Key |
NLPCBZZHVKKYRP-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1(F)F)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


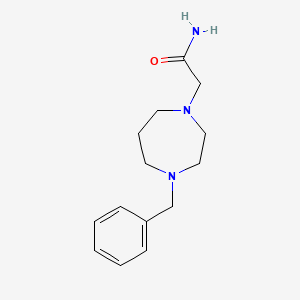

![2-[(2-Methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14917477.png)
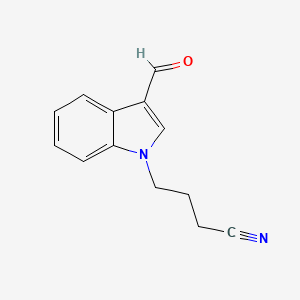

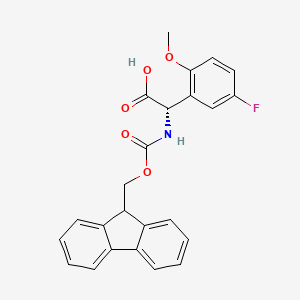




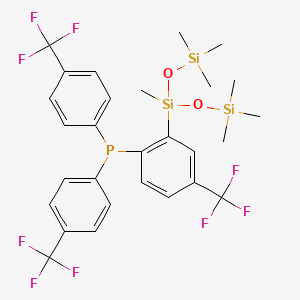
![[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)
